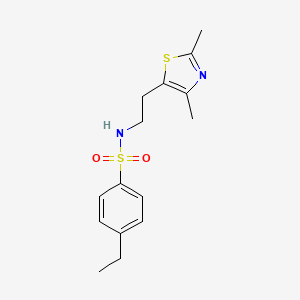

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S2/c1-4-13-5-7-14(8-6-13)21(18,19)16-10-9-15-11(2)17-12(3)20-15/h5-8,16H,4,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGAEAYYOWJIHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide typically involves the reaction of 2,4-dimethylthiazole with an appropriate ethylating agent, followed by sulfonation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazole derivatives with reduced functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

Biology: The compound is studied for its antimicrobial properties, making it a candidate for developing new antibiotics.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.

Industry: It is used in the development of dyes, fungicides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, leading to the inhibition of their activity. This compound may target enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, its anti-inflammatory and antitumor activities may be attributed to its ability to modulate signaling pathways and inhibit the proliferation of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Thiazolidinone Moieties

(a) N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide

- CAS No.: 873009-86-0

- Molecular Formula : C₁₃H₁₈N₂O₂S₃

- Key Differences : Replaces the benzene ring in the target compound with a thiophene ring. The substitution of benzene (aromatic, planar) with thiophene (sulfur-containing, slightly polar) may alter electronic properties and steric bulk, influencing solubility and target interactions .

(b) NAT-1 and NAT-2 (Thiazolidinone Derivatives)

- NAT-1 : N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide

- NAT-2 : N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide

- Key Differences: Both feature a thiazolidinone core instead of a thiazole.

Sulfonamide Derivatives with Varied Aryl Groups

(a) N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide

- CAS No.: 896679-10-0

- Key Differences: Incorporates a thiazolo[5,4-b]pyridine system fused to a phenyl group.

(b) 2-Fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Backbone-Modified Analogues

N-((2,4-dimethylthiazol-5-yl)sulfonyl)-5-methylhex-4-enamide

- Structure : Features a hex-4-enamide backbone instead of an ethylbenzenesulfonamide.

- Reported synthesis via carbodiimide coupling (81% yield) suggests scalability for similar derivatives.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Electronic Effects : Thiophene-containing analogues (e.g., CAS 873009-86-0) may exhibit altered electronic profiles compared to the benzene-based target compound, impacting interactions with cytochrome P450 enzymes or kinase targets .

- Solubility vs. Stability : Bulky substituents (e.g., di-tert-butyl in NAT-2) improve stability but reduce aqueous solubility, a trade-off critical for oral bioavailability .

- Synthetic Feasibility : Carbodiimide-mediated coupling (as in and ) is a versatile method for sulfonamide derivatives, though yields vary with steric hindrance .

Biological Activity

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-ethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a sulfonamide group, which are known to contribute to various biological activities. Its chemical structure can be represented as follows:

Structural Formula

- Thiazole moiety : Imparts biological activity related to antimicrobial and anticancer properties.

- Sulfonamide group : Known for its role in enzyme inhibition.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Sulfonamides are known to inhibit carbonic anhydrase and other enzymes, leading to various therapeutic effects.

- Antimicrobial Activity : The thiazole ring enhances the compound's ability to disrupt microbial cell functions.

- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through mechanisms involving DNA damage and disruption of mitotic processes.

In Vitro Studies

Research has demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.5 | Induction of apoptosis |

| HeLa (Cervical) | 12.3 | Inhibition of tubulin polymerization |

| MCF7 (Breast) | 20.1 | Disruption of cellular signaling pathways |

These results suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against A549 and HeLa cell lines. The study found that the compound significantly reduced cell viability at concentrations as low as 10 µM after 48 hours of exposure. The mechanism was attributed to the inhibition of tubulin polymerization, which is crucial for mitosis.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.